(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Overview
Description
The compound “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” is likely to be a white to off-white powder or crystals . It contains several functional groups including a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions. For example, ethyl acetate and saturated aqueous sodium bicarbonate containing commercially available 2 ethyl 2- (methylamino)acetate can be treated with benzyl chloroformate.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group . For example, the carbamate group in the compound could play a role in drug-target interaction or improve the biological activity of parent molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group would likely affect its solubility, stability, and reactivity .
Scientific Research Applications
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Synthesis of other compounds
- Field : Organic Chemistry
- Application : “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” can be used in the synthesis of other compounds. For example, it is used in the synthesis of (S)-4-(2-((((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
- Results : The outcome of such synthesis reactions would be the formation of the desired compound, in this case, (S)-4-(2-((((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
-
Proteomics Research
- Field : Proteomics
- Application : Compounds similar to “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate”, such as (S)-4-Benzyloxycarbonylamino-2-(Fmoc-amino)butyric acid, are used in proteomics research .
- Results : The results of such research could include new insights into protein structure or function, or the development of new therapeutic agents .
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Benzylic Oxidations and Reductions
- Field : Organic Chemistry
- Application : The compound can be involved in benzylic oxidations and reductions. The attached atoms are in a high oxidation state, and their reduction converts these electron withdrawing functions into electron donating amino and alkyl groups .
- Method : Reduction is easily achieved either by catalytic hydrogenation (H2 + catalyst), or with reducing metals in acid .
- Results : The outcome of such reactions would be the formation of new compounds with electron donating amino and alkyl groups .
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Peptide Synthesis
- Field : Biochemistry
- Application : Compounds similar to “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate”, such as (S)-2-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, are used in peptide synthesis .
- Method : These compounds are typically used as building blocks in the synthesis of peptides or proteins. The exact method of application would depend on the specific experimental design .
- Results : The results of such research could include new insights into protein structure or function, or the development of new therapeutic agents .
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Multienzyme Oxidation and Aldol Addition
- Field : Applied Microbiology and Biotechnology
- Application : The compound can be involved in multienzyme oxidation and aldol addition reactions. For example, it was used in the synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol .
- Method : The reaction consisted of the oxidation of Cbz-ethanolamine to Cbz-glycinal catalyzed by chloroperoxidase from the fungus Caldariomyces fumago and aldol addition of dihydroxyacetone phosphate to Cbz-glycinal catalyzed by rhamnulose-1-phosphate aldolase expressed as a recombinant enzyme in Escherichia coli .
- Results : The reaction yielded (3R,4S)-5-{[(benzyloxy)carbonyl]amino}-5-deoxy-1-O-phosphonopent-2-ulose .
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Sequence-Defined Peptoids Synthesis
- Field : Chemical Science
- Application : Compounds similar to “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate”, such as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid, are used in the synthesis of sequence-defined peptoids .
- Method : The synthesis involves an iterative Ugi reaction .
- Results : The results of such research could include new insights into the structure or function of peptoids, or the development of new therapeutic agents .
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. This could involve studying its reactivity, stability, and interactions with other compounds, as well as exploring its potential uses in various fields such as medicine or materials science .
properties
IUPAC Name |
(4-nitrophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXQWNUXKECJD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169660 | |
Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate | |
CAS RN |
1738-87-0 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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